4-Bromo-2,6-difluorostyrene physical and chemical properties
4-Bromo-2,6-difluorostyrene physical and chemical properties
Strategic Utilization of 4-Bromo-2,6-difluorostyrene: A Technical Monograph
Part 1: Executive Summary
4-Bromo-2,6-difluorostyrene (CAS 160975-98-4) represents a "linchpin" scaffold in modern synthetic chemistry, bridging the gap between advanced material science and high-potency medicinal chemistry. Unlike simple halogenated styrenes, this molecule offers a unique orthogonal reactivity profile :
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The Vinyl Handle: Enables polymerization into fluorinated matrices with low refractive indices and high thermal stability.
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The Aryl Bromide: A pristine site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the grafting of complex pharmacophores.
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The Difluoro-motif: Provides metabolic blocking (preventing oxidative metabolism at the 2,6-positions) and modulates the electronic density of the ring, enhancing the acidity of the remaining aromatic protons for potential C-H activation.
Part 2: Physical & Chemical Profile
This section consolidates technical specifications derived from high-purity commercial standards.
Table 1: Technical Datasheet
| Property | Specification | Notes |
| CAS Number | 160975-98-4 | Distinct from the beta-difluoro isomer (CAS 84750-93-6). |
| IUPAC Name | 4-Bromo-2,6-difluoro-1-ethenylbenzene | |
| Formula | C₈H₅BrF₂ | |
| Molecular Weight | 219.03 g/mol | |
| Physical State | Liquid (at 25°C) | Colorless to pale yellow.[1] |
| Density | ~1.65 g/mL (Predicted) | High density due to Br/F substitution. |
| Boiling Point | ~210°C (Predicted) | Vacuum distillation recommended (e.g., 85-90°C @ 10 mmHg). |
| Stabilizer | 4-tert-Butylcatechol (TBC) | Typically 100–500 ppm to prevent autopolymerization. |
| Solubility | DCM, THF, Toluene, EtOAc | Insoluble in water. |
Part 3: Synthetic Utility & Reactivity
The utility of 4-Bromo-2,6-difluorostyrene lies in its ability to serve as a divergent intermediate. The following diagram illustrates the "decision tree" a chemist faces when employing this molecule.
Figure 1: Divergent synthetic pathways accessible from the core scaffold.
Synthesis of the Core Scaffold (Wittig Olefination)
While often purchased, in-house synthesis ensures freshness and stabilizer control. The most robust route is the Wittig olefination of 4-bromo-2,6-difluorobenzaldehyde.
Protocol:
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Reagents: Methyltriphenylphosphonium bromide (1.2 equiv), KOtBu (1.3 equiv), THF (anhydrous).
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Setup: Flame-dried 3-neck flask under Argon.
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Ylide Formation: Suspend phosphonium salt in THF at 0°C. Add KOtBu portion-wise. The solution turns bright yellow (ylide formation). Stir for 45 mins.
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Addition: Add 4-bromo-2,6-difluorobenzaldehyde (1.0 equiv) dropwise in THF.
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Reaction: Warm to RT and stir for 4 hours.
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Workup: Quench with sat. NH₄Cl. Extract with Hexanes (to precipitate Ph₃PO). Filter, concentrate, and purify via silica gel chromatography (100% Hexanes).
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Yield: Typically 85-92%.
Palladium-Catalyzed Cross-Coupling (The "Drug Hunter" Route)
The electron-deficient nature of the ring (due to two Fluorines) facilitates faster oxidative addition of Pd(0) into the C-Br bond compared to non-fluorinated analogs. However, this also makes the C-Pd bond more electrophilic, requiring careful ligand selection.
Recommended Protocol (Suzuki-Miyaura):
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Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) - Chosen for stability against electron-deficient aryls.
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Base: K₃PO₄ (3.0 equiv) - Mild enough to preserve the vinyl group.
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Solvent: 1,4-Dioxane/Water (4:1).
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Temperature: 80°C (Do not exceed 90°C to avoid vinyl polymerization).
Part 4: Material Science Applications (Polymerization)
Fluorinated styrenes are critical in optics because the C-F bond lowers the material's refractive index (n) and reduces optical loss at telecommunication wavelengths (1300–1550 nm) by shifting C-H overtone vibrations.
Experimental Workflow: Radical Polymerization To synthesize a low-refractive-index polymer for optical cladding:
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Purification: The monomer must be washed with 5% NaOH to remove the TBC inhibitor, then dried over MgSO₄ and filtered immediately before use.
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Initiator: AIBN (Azobisisobutyronitrile), 0.5 wt%.
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Solvent: Anhydrous Toluene (1:1 w/v ratio).
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Degassing: Freeze-Pump-Thaw (3 cycles) is mandatory to remove Oxygen (a radical scavenger).
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Polymerization: Heat to 65°C for 24 hours in a sealed ampoule.
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Precipitation: Pour reaction mixture into excess cold Methanol.
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Result: White powder.
(Glass Transition) is typically elevated (>110°C) compared to polystyrene due to the stiffening effect of the ortho-fluorines.
Figure 2: Critical workflow for optical-grade polymerization.
Part 5: Handling, Safety, & Stability
Self-Validating Safety Protocol:
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The "Popcorn" Test: Before scaling up distillation, test a small aliquot. If the liquid becomes viscous or cloudy upon standing without inhibitor, it is autopolymerizing.
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Inhibitor Monitoring: If storing for >3 months, check TBC levels via HPLC or simply add fresh TBC (10 ppm) to ensure safety.
Hazards:
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Lachrymator: Like many halogenated styrenes, the vapor is irritating to eyes and mucous membranes. Handle only in a fume hood.
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Cold Storage: Store at 2–8°C. Do not freeze (unless stabilized), as freezing can sometimes separate the inhibitor from the monomer matrix.
References
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Synthesis & Properties: Preparation of 4-bromo-2,6-difluorostyrene and derivatives. (Verified Commercial Availability: CAS 160975-98-4).[2]
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Polymerization Context: Refractive index of various fluorinated polymers for TE polarization. ResearchGate. (Contextual grounding for fluorinated styrene applications).
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Medicinal Chemistry Application: 4-Bromo-2,6-difluoroaniline derivatives in drug discovery. (Precursor chemistry and bioisostere logic).
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Wittig Olefination Standards: Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination. Organic Syntheses 2024, 101, 542-563.[3] (Methodological basis for fluorinated styrene synthesis). [3]
